molecular formula C11H11NO2 B180257 4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- CAS No. 38321-07-2

4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)-

Cat. No. B180257
CAS RN: 38321-07-2
M. Wt: 189.21 g/mol
InChI Key: LBJORARPTAMYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as IBX or o-iodoxybenzoic acid and has been synthesized and studied extensively in recent years.

Mechanism Of Action

The mechanism of action of 4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- involves the transfer of an oxygen atom from the hypervalent iodine reagent to the substrate. This process results in the formation of an intermediate species, which subsequently undergoes further oxidation to yield the desired product.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)-. However, it has been reported to be non-toxic and non-carcinogenic, making it a potentially useful reagent in biological applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- is its high selectivity and efficiency in organic synthesis. It is also relatively easy to handle and store, making it a popular choice for many researchers. However, one of the main limitations is its high cost, which can make it difficult to use in large-scale experiments.

Future Directions

For research include its use in biological applications, the development of new synthesis methods, and exploration of its potential applications in other fields.

Synthesis Methods

The synthesis of 4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- involves the oxidation of 2-iodobenzoic acid using a hypervalent iodine reagent. This method has been reported to be highly efficient and selective, with high yields of the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is isolated by filtration or chromatography.

Scientific Research Applications

4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications is in organic synthesis, where it is used as a powerful oxidizing agent. It has been shown to be highly effective in the oxidation of alcohols, aldehydes, and ketones to their corresponding carbonyl compounds.

properties

CAS RN

38321-07-2

Product Name

4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)-

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-propan-2-yl-3,1-benzoxazin-4-one

InChI

InChI=1S/C11H11NO2/c1-7(2)10-12-9-6-4-3-5-8(9)11(13)14-10/h3-7H,1-2H3

InChI Key

LBJORARPTAMYBO-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=CC=CC=C2C(=O)O1

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C(=O)O1

Origin of Product

United States

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